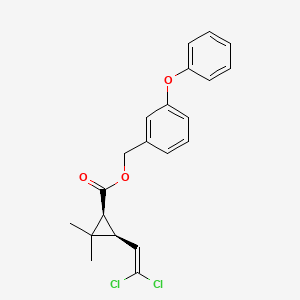

(-)-cis-Permethrin

Description

Structure

3D Structure

Properties

CAS No. |

54774-46-8 |

|---|---|

Molecular Formula |

C21H20Cl2O3 |

Molecular Weight |

391.3 g/mol |

IUPAC Name |

trans-(3-phenoxyphenyl)methyl (1S,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C21H20Cl2O3/c1-21(2)17(12-18(22)23)19(21)20(24)25-13-14-7-6-10-16(11-14)26-15-8-4-3-5-9-15/h3-12,17,19H,13H2,1-2H3/t17-,19-/m1/s1 |

InChI Key |

RLLPVAHGXHCWKJ-IEBWSBKVSA-N |

Isomeric SMILES |

CC1([C@@H]([C@@H]1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C |

Canonical SMILES |

CC1(C(C1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C |

Other CAS No. |

54774-46-8 52645-53-1 |

Pictograms |

Irritant; Environmental Hazard |

Synonyms |

(m-Phenoxybenzyl)-cis,trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate 3-Phenoxybenzyl-(+-)-cis,trans-2,2-dichlorovinyl-2,2-dimethyl-cyclopropylcarboxylic acid, ester 3-Phenoxybenzyl-cis,trans-(1RS)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate Ambush cis permethrin cis-(1RS)-permethrin cis-permethrin Cyclopropanecarboxylic Acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, (3-phenoxyphenyl)methyl ester Elimite FMC 33297 FMC-33297 FMC33297 NIA 33297 NIA-33297 NIA33297 Nittifor NRDC 143 NRDC 147 NRDC-143 NRDC-147 NRDC143 NRDC147 Permethrin Permethrin, (1R-cis)-Isomer Permethrin, (1R-trans)-Isomer Permethrin, (1S-cis)-Isomer Permethrin, (1S-trans)-Isomer Permethrin, (cis)-Isomer Permethrin, (cis-(+-))-Isomer Permethrin, (trans)-Isomer Permethrin, (trans-(+-))-Isomer permethrin, cis-(1RS)-isomer Permethrin, trans-(1RS)-Isomer PP 557 PP-557 PP557 S 3151 S-3151 S3151 trans permethrin trans-(1RS)-Permethrin trans-permethrin |

Origin of Product |

United States |

Foundational & Exploratory

(-)-cis-Permethrin: A Technical Guide to Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for (-)-cis-Permethrin, a stereoisomer of the synthetic pyrethroid insecticide permethrin. Due to the stereospecific nature of its biological activity, the isolation and synthesis of individual isomers such as this compound are of significant interest in the fields of agriculture, medicine, and environmental science. This document details synthetic pathways, purification protocols, and analytical separation techniques, presenting quantitative data in accessible formats and visualizing key workflows.

Introduction to Permethrin and its Stereoisomers

Permethrin is a photostable synthetic pyrethroid that exists as a mixture of four stereoisomers due to two chiral centers at the C1 and C3 positions of the cyclopropane ring.[1][2] These isomers are designated as (1R,3S)-cis, (1S,3R)-cis, (1R,3R)-trans, and (1S,3R)-trans. The insecticidal activity of permethrin is primarily attributed to the (1R)-cis and (1R)-trans isomers.[3] Commercially available permethrin is typically a mixture of cis and trans isomers in ratios of 25:75 or 40:60.[1][4] The (-)-cis isomer corresponds to the (1S,3R)-cis enantiomer.

Synthesis of this compound

The synthesis of specific permethrin isomers can be approached in two primary ways: by stereoselective synthesis to yield the desired isomer directly, or by synthesizing a mixture of isomers followed by chiral separation. The industrial synthesis of permethrin generally involves the esterification of a cyclopropanecarboxylic acid derivative with a phenoxybenzyl alcohol.

A common route for synthesizing the permethrin backbone involves the reaction of 3-phenoxybenzyl alcohol with 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride. The cis:trans isomeric ratio of the final product can be controlled by using the appropriate ratio of the acid chloride precursor.

Another established synthetic pathway begins with 1,1-dichloro-4-methyl-1,3-pentadiene, which undergoes cyclopropanation with ethyl diazoacetate to form the ethyl ester of the cyclopropanecarboxylic acid.

While direct, large-scale enantioselective synthesis of this compound is not extensively detailed in publicly available literature, the general synthesis provides the foundation for obtaining the cis-isomer, which can then be subjected to chiral resolution. A patented method in China outlines a process for synthesizing cis-permethrin acid, which is a key intermediate.

General Experimental Protocol for Permethrin Synthesis

The following protocol is a generalized procedure based on patented industrial methods for producing a mixture of permethrin isomers.

Step 1: Synthesis of 3-phenoxybenzyl alcohol

-

Reaction: Reduction of 3-phenoxybenzaldehyde.

-

Reducing Agent: A suitable reducing agent is used.

-

Temperature: 5-25°C.

-

Duration: 1-4 hours.

Step 2: Esterification

-

Reactants: 3-phenoxybenzyl alcohol and 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride (with a specific cis:trans ratio).

-

Solvent: Toluene, dichloromethane, ethyl acetate, or methyl tertiary butyl ether.

-

Temperature: 80-85°C.

-

Outcome: A mixture of permethrin isomers, with the cis:trans ratio determined by the acid chloride precursor.

The logical flow of this synthesis is depicted in the diagram below.

Caption: General synthetic pathway for a mixture of permethrin isomers.

Purification Methods

Achieving high purity of a specific stereoisomer like this compound requires a combination of bulk purification techniques to remove reaction impurities, followed by chiral separation to isolate the desired enantiomer.

Recrystallization for Bulk Purification

A common method to achieve high chemical purity of permethrin (as a mixture of isomers) is through recrystallization. A patent describes a procedure using a methanol-water mixture to obtain permethrin with a purity greater than 99.5%.

Experimental Protocol for Recrystallization:

-

Dissolve the crude permethrin mixture in methanol.

-

Heat the mixture to a temperature between 30-65°C (preferably 40-45°C) to ensure complete dissolution.

-

Cool the solution to 10-15°C.

-

Add water to induce precipitation.

-

Further cool the mixture to 0-5°C and maintain for 6-8 hours to maximize crystal formation.

-

Filter the solid product and wash with chilled methanol.

-

Dry the purified permethrin under vacuum.

Table 1: Purification of Permethrin by Recrystallization

| Parameter | Value | Reference |

| Solvent System | Methanol and Water | |

| Initial Purity | < 99.5% (GC) | |

| Final Purity | > 99.5% (GC) | |

| Yield | ~70% |

The workflow for this purification process is illustrated below.

Caption: Workflow for the recrystallization of permethrin.

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

The isolation of this compound from a mixture of stereoisomers is most effectively achieved through chiral High-Performance Liquid Chromatography (HPLC). Several methods have been developed that can resolve all four stereoisomers of permethrin.

Method 1: Coupled Chiral Columns A baseline resolution of all four stereoisomers can be achieved by coupling two different chiral columns in series.

Experimental Protocol:

-

Columns: CHIRALPAK® IG-3 (250 mm x 4.6 mm i.d., 3 µm) coupled with CHIRALPAK® IJ-3 (250 mm x 4.6 mm i.d., 3 µm).

-

Mobile Phase: A mixture of Hexane, Ethanol (EtOH), and Diethylamine (DEA).

-

Detection: UV at 280 nm.

-

Temperature: 25°C.

Table 2: HPLC Conditions for Chiral Separation of Permethrin Isomers (Method 1)

| Parameter | Condition 1 | Condition 2 | Reference |

| Columns | CHIRALPAK® IG-3 + IJ-3 | CHIRALPAK® IG-3 + IJ-3 | |

| Mobile Phase | 95:5:0.1 Hex:EtOH:DEA | 90:10:0.1 Hex:EtOH:DEA | |

| Flow Rate | 1.0 ml/min | 1.0 ml/min | |

| Injection Volume | 5 µl | 10 µl |

Method 2: Beta-Cyclodextrin-Based Stationary Phase Another effective method utilizes a chiral beta-cyclodextrin-based stationary phase to separate the permethrin enantiomers.

Experimental Protocol:

-

Stationary Phase: Chiral beta-cyclodextrin-based.

-

Mobile Phase: Methanol and water in a gradient mode.

-

Temperature Range Studied: 288-318 K.

This method has been validated and used for determining the enantiomer ratio in various samples.

The decision-making process for selecting a purification strategy is outlined in the following diagram.

Caption: Decision tree for purification and isolation of this compound.

Conclusion

The synthesis and purification of this compound present a multi-step challenge requiring careful control of reaction conditions and sophisticated separation techniques. While industrial synthesis focuses on producing specific ratios of cis and trans isomers, the isolation of a single enantiomer like this compound necessitates the use of chiral chromatography. The methods outlined in this guide, derived from peer-reviewed literature and patents, provide a solid foundation for researchers and professionals in the development and analysis of this specific stereoisomer. Further research into scalable, enantioselective synthetic routes will be crucial for advancing the applications of single-isomer pyrethroids.

References

- 1. EP3506748A1 - Improved method for the synthesis of permethrin - Google Patents [patents.google.com]

- 2. patents.justia.com [patents.justia.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Permethrin - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]

Enantioselective Synthesis of (-)-cis-Permethrin: A Technical Guide

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

(-)-cis-Permethrin is a stereoisomer of the synthetic pyrethroid insecticide permethrin. The insecticidal activity of permethrin is known to be stereospecific, with the cis-isomers generally exhibiting greater efficacy than the trans-isomers. Furthermore, within the cis-isomer pair, the biological activity can be predominantly attributed to one enantiomer. This technical guide provides a comprehensive overview of the enantioselective synthesis of the biologically active this compound, focusing on key synthetic strategies, experimental protocols, and quantitative data.

Introduction to Permethrin Stereoisomers

Permethrin possesses two chiral centers in the cyclopropane ring, leading to the existence of four stereoisomers: (1R,3S)-cis, (1S,3R)-cis, (1R,3R)-trans, and (1S,3S)-trans. The enantioselective synthesis of a specific stereoisomer is crucial for developing more potent and potentially safer agrochemicals and pharmaceuticals by isolating the desired biological activity and minimizing off-target effects. This guide focuses on the synthesis of the this compound enantiomer.

Core Synthetic Strategy

The enantioselective synthesis of this compound hinges on two critical steps:

-

Asymmetric synthesis or resolution of the chiral acid moiety: The key precursor is the optically active (-)-cis-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid.

-

Stereospecific esterification: The chiral acid is then coupled with 3-phenoxybenzyl alcohol to yield the final product, this compound.

The overall synthetic pathway can be visualized as follows:

Figure 1: General synthetic workflow for this compound.

Asymmetric Synthesis and Resolution of (-)-cis-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic Acid

The cornerstone of the enantioselective synthesis of this compound is the preparation of its chiral cyclopropanecarboxylic acid precursor. Two primary strategies are employed: asymmetric synthesis and resolution of a racemic mixture.

Resolution of Racemic cis-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic Acid

A common and often practical approach is the resolution of the racemic cis-acid. This is typically achieved by forming diastereomeric salts with a chiral amine, followed by fractional crystallization.

Experimental Protocol: Resolution with a Chiral Amine

-

Salt Formation: A solution of racemic cis-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid in a suitable solvent (e.g., ethanol, methanol, or a mixture of organic solvents) is treated with an equimolar amount of a chiral resolving agent, such as an optically active amine (e.g., (R)- or (S)-α-methylbenzylamine, or other chiral amines).

-

Fractional Crystallization: The resulting mixture of diastereomeric salts is subjected to fractional crystallization. The difference in solubility between the two diastereomers allows for the selective precipitation of one salt. The crystallization process may be optimized by varying the solvent system and temperature.

-

Isolation of the Desired Diastereomer: The less soluble diastereomeric salt is isolated by filtration. The purity of the isolated salt can be checked by measuring its specific rotation.

-

Liberation of the Chiral Acid: The purified diastereomeric salt is treated with a strong acid (e.g., hydrochloric acid or sulfuric acid) to liberate the free enantiomerically enriched carboxylic acid. The chiral amine can be recovered from the aqueous layer by basification and extraction.

-

Purification: The optically active carboxylic acid is then extracted with an organic solvent, dried, and purified, typically by recrystallization.

Quantitative Data for Resolution:

| Parameter | Value |

| Resolving Agent | Chiral Amine (e.g., (R)-α-methylbenzylamine) |

| Typical Solvent | Ethanol/Water or Methanol |

| Yield of (-)-cis-acid | Typically 35-45% (based on the racemate) |

| Enantiomeric Excess (e.e.) | >98% after recrystallization |

| Specific Rotation [α]D | Varies with solvent and temperature |

Enzymatic Kinetic Resolution

An alternative and often highly selective method for obtaining the chiral acid is through enzymatic kinetic resolution of a corresponding ester.

Experimental Protocol: Enzymatic Hydrolysis of a Racemic Ester

-

Substrate Preparation: The racemic cis-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid is first converted to a suitable ester, for example, the methyl or ethyl ester.

-

Enzymatic Hydrolysis: The racemic ester is suspended in an aqueous buffer solution (e.g., phosphate buffer at a specific pH). A lipase, such as Candida antarctica lipase B (CAL-B) or Pseudomonas cepacia lipase (PCL), is added. The enzyme selectively hydrolyzes one of the enantiomers of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester largely unreacted.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as chiral HPLC or by measuring the consumption of base required to maintain a constant pH. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining ester and the produced acid.

-

Separation and Isolation: After the desired conversion is reached, the mixture is acidified, and the unreacted ester and the formed carboxylic acid are extracted with an organic solvent. The acid and ester are then separated, for instance, by extraction with a basic aqueous solution.

-

Hydrolysis of the Remaining Ester: The enantiomerically enriched ester can be hydrolyzed under basic conditions to yield the other enantiomer of the carboxylic acid.

An In-depth Technical Guide to the Mechanism of Action of (-)-cis-Permethrin on Sodium Channels

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-cis-Permethrin, a Type I pyrethroid insecticide, exerts its neurotoxic effects by targeting voltage-gated sodium channels (VGSCs), which are critical for the generation and propagation of action potentials in the nervous system. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, focusing on its interaction with insect sodium channels. It details the stereospecific and state-dependent nature of this interaction, the dual-receptor site hypothesis, and the impact of resistance-conferring mutations. This document synthesizes quantitative data from key studies and provides detailed experimental protocols for the principal techniques used to investigate these interactions, including two-electrode voltage clamp (TEVC), site-directed mutagenesis, and Schild analysis. Visualizations of key pathways and workflows are provided to facilitate a deeper understanding of this critical insecticide's mode of action.

Introduction

Voltage-gated sodium channels are the primary target of pyrethroid insecticides[1][2]. These transmembrane proteins are responsible for the rising phase of the action potential in neurons and other excitable cells[3][4]. Pyrethroids disrupt the normal gating kinetics of these channels, leading to prolonged neuronal excitation, paralysis, and eventual death of the insect[5]. Permethrin, a widely used synthetic pyrethroid, exists as a mixture of stereoisomers. The insecticidal activity is primarily attributed to the 1R-cis and 1R-trans isomers, with the this compound corresponding to the 1R-cis configuration being a potent neurotoxin. Understanding the precise mechanism of action at the molecular level is crucial for the development of new, more effective insecticides and for managing the growing issue of insecticide resistance.

Core Mechanism of Action

The primary mechanism of action of this compound is the disruption of the normal gating properties of voltage-gated sodium channels. Specifically, it modifies the channel's kinetics in the following ways:

-

Prolonged Channel Opening: this compound binding to the sodium channel stabilizes the open state, thereby inhibiting the transition to the inactivated state and slowing the deactivation (closing) of the channel upon repolarization.

-

Depolarizing Afterpotential: This prolonged influx of sodium ions results in a sustained depolarization of the neuronal membrane, often referred to as a depolarizing afterpotential.

-

Repetitive Firing: At lower concentrations, this can lead to repetitive firing of neurons from a single stimulus. At higher concentrations, it can cause a complete block of nerve impulse conduction, leading to paralysis.

State-Dependent Binding

The action of this compound is state-dependent, meaning its affinity for the sodium channel varies depending on the conformational state of the channel. Evidence suggests that while permethrin can bind to both the resting (closed) and activated (open) states of the channel, it exhibits a significantly higher affinity for the open state. This is supported by the phenomenon of "use-dependence," where the modification of sodium channels by permethrin is enhanced by repetitive depolarization (i.e., repeated channel opening).

Stereospecificity

The interaction of permethrin with the sodium channel is highly stereospecific. The 1R-cis isomer, this compound, is the biologically active form that modifies channel gating. In contrast, the 1S-cis isomer is inactive and does not induce the characteristic prolonged sodium current. However, the inactive 1S-cis isomer can act as a competitive antagonist, binding to the same receptor site as the active isomer without eliciting an effect, thereby inhibiting the action of the active form. This competitive relationship is the basis for Schild analysis to determine the binding affinity of the inactive isomer.

The Dual Pyrethroid Receptor Site Model

Computational modeling and extensive site-directed mutagenesis studies have led to the development of a dual pyrethroid-receptor site model on the insect sodium channel. This model proposes two distinct, yet potentially interacting, binding sites, designated PyR1 and PyR2.

-

Pyrethroid Receptor Site 1 (PyR1): Located at the interface between domains II and III of the sodium channel alpha-subunit. Key residues contributing to this site are found in the IIS4-S5 linker, IIS5, and IIIS6 transmembrane segments.

-

Pyrethroid Receptor Site 2 (PyR2): Situated at the interface between domains I and II. This site is formed by residues in the IS4-S5 linker, IS5, IS6, and IIS6 segments.

The simultaneous binding of pyrethroid molecules to both sites is thought to be necessary to effectively lock the channel in the open state and produce the potent insecticidal effect. Knockdown resistance (kdr) mutations, which confer resistance to pyrethroids, are often located within or near these two receptor sites, reducing the binding affinity of the insecticide.

dot

Caption: Dual receptor sites for pyrethroids on the sodium channel.

Quantitative Analysis of this compound Interaction

The potency of this compound and the impact of resistance mutations are quantified using electrophysiological techniques. The key parameters are the effective concentration (EC50) for the active isomer and the dissociation constant (Kd) for the inactive, competing isomer, determined through Schild analysis.

EC50 Values for Channel Modification

The EC50 value represents the concentration of this compound required to achieve 50% of the maximal modification of the sodium current. This is typically measured as the induction of a tail current upon repolarization.

Table 1: EC50 Values for Permethrin on Cockroach Sodium Channel Splice Variants

| Channel Variant | EC50 (µM) |

|---|---|

| BgNav1-1 | >10 |

| BgNav2-1 | >10 |

Data derived from studies on German cockroach (Blattella germanica) sodium channels expressed in Xenopus oocytes. Note that for permethrin, even at high concentrations, the maximal effect was not always reached, indicating lower potency compared to Type II pyrethroids.

Schild Analysis for Binding Affinity of the Inactive Isomer

Schild analysis is a pharmacological method used to determine the dissociation constant (KB or Kd) of a competitive antagonist. In the context of permethrin, the inactive 1S-cis isomer is used as the antagonist against the active 1R-cis isomer. A lower Kd value indicates a higher binding affinity. Knockdown resistance (kdr) mutations often increase the Kd value, signifying reduced binding affinity of the pyrethroid to the channel.

Table 2: Dissociation Constants (Kd) for 1S-cis-Permethrin on Cockroach Sodium Channels

| Channel Type | Mutation | Location | Kd (µM) | Fold-change vs. Wild-Type |

|---|---|---|---|---|

| Wild-Type (BgNav) | - | - | 0.046 | - |

| Mutant | L993F | IIS6 (PyR2) | 0.23 | 5.0 |

| Mutant | F1519I | IIIS6 (PyR1) | 0.55 | 11.9 |

Data obtained from Schild analysis of the competitive interaction between 1R-cis- and 1S-cis-permethrin on cockroach sodium channels expressed in Xenopus oocytes. Data synthesized from Tan et al. (2005).

Experimental Protocols

The investigation of the mechanism of action of this compound on sodium channels relies on several key experimental techniques.

Two-Electrode Voltage Clamp (TEVC) of Xenopus Oocytes

TEVC is the primary technique for studying the effects of pyrethroids on cloned sodium channels expressed in Xenopus oocytes.

Methodology:

-

Oocyte Preparation: Oocytes are surgically harvested from female Xenopus laevis frogs and defolliculated using collagenase treatment.

-

cRNA Injection: cRNA encoding the wild-type or mutant sodium channel α-subunit (and often an auxiliary subunit like TipE to enhance expression) is injected into the oocyte cytoplasm.

-

Incubation: Oocytes are incubated for 2-5 days to allow for channel protein expression and insertion into the oocyte membrane.

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and perfused with a saline solution (e.g., ND96).

-

Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.

-

The membrane potential is clamped at a holding potential (e.g., -80 mV to -100 mV).

-

Voltage steps are applied to elicit sodium currents. A typical protocol involves a depolarizing pulse to -10 mV to activate the channels.

-

-

Pyrethroid Application: this compound is dissolved in a solvent (e.g., DMSO) and diluted into the perfusion solution to the desired final concentration. The oocyte is perfused with the pyrethroid-containing solution.

-

Data Acquisition and Analysis: The resulting sodium currents are recorded. The key measurement for pyrethroid action is the "tail current" observed upon repolarization of the membrane. The amplitude of this tail current is used to quantify the percentage of modified channels.

dot

Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) experiments.

Site-Directed Mutagenesis

This technique is used to introduce specific amino acid substitutions (e.g., kdr mutations) into the sodium channel gene to study their effect on pyrethroid sensitivity.

Methodology:

-

Primer Design: Two complementary mutagenic oligonucleotide primers are designed. These primers contain the desired mutation and anneal to the same sequence on opposite strands of the plasmid containing the wild-type sodium channel cDNA.

-

PCR Amplification: A PCR reaction is performed using a high-fidelity DNA polymerase, the template plasmid, and the mutagenic primers. The entire plasmid is amplified, incorporating the mutation.

-

Template Digestion: The PCR product is treated with the restriction enzyme DpnI, which specifically digests the methylated parental (non-mutated) DNA template, leaving the newly synthesized, mutated plasmids.

-

Transformation: The remaining mutated plasmids are transformed into competent E. coli for amplification.

-

Verification: Plasmids are isolated from the transformed bacteria, and the presence of the desired mutation is confirmed by DNA sequencing.

-

cRNA Synthesis: The verified mutant plasmid is used as a template for in vitro transcription to produce cRNA for injection into oocytes.

Schild Analysis

This protocol is used to determine the binding affinity of the inactive 1S-cis-permethrin isomer.

Methodology:

-

Determine EC50 of Agonist: First, a dose-response curve is generated for the active isomer (1R-cis-permethrin) alone to determine its EC50 (Kd).

-

Competitive Inhibition: A series of dose-response curves for the active isomer are then generated in the presence of several fixed concentrations of the inactive isomer (1S-cis-permethrin).

-

Calculate Dose Ratio: For each concentration of the inactive isomer, the EC50 of the active isomer (Kd') is determined. The dose ratio is calculated as (Kd' / Kd).

-

Construct Schild Plot: A plot is created with log(Dose Ratio - 1) on the y-axis versus the negative log of the molar concentration of the inactive isomer on the x-axis.

-

Determine Kd: The data are fitted with a linear regression. For a competitive antagonist, the slope of the line should be close to 1. The x-intercept of the line is equal to pA2, which is the negative log of the dissociation constant (Kd) of the inactive isomer.

dot

Caption: Signaling pathway of this compound action on sodium channels.

Conclusion

This compound acts as a potent neurotoxin by binding to and modifying the gating of insect voltage-gated sodium channels. Its action is state-dependent, stereospecific, and involves interaction with two distinct receptor sites on the channel protein. The quantitative analysis of its effects, primarily through electrophysiological methods like TEVC and Schild analysis, has been instrumental in elucidating this mechanism. Furthermore, the study of kdr mutations through site-directed mutagenesis has not only confirmed the location of the binding sites but also provided critical insights into the molecular basis of insecticide resistance. This detailed understanding is paramount for the strategic development of novel insecticides and for implementing effective resistance management strategies in agricultural and public health sectors.

References

- 1. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synergistic interaction between two cockroach sodium channel mutations and a tobacco budworm sodium channel mutation in reducing channel sensitivity to a pyrethroid insecticide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Voltage-gated sodium channels as targets for pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Biology of Insect Sodium Channels and Pyrethroid Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Elucidation of pyrethroid and DDT receptor sites in the voltage-gated sodium channel - PMC [pmc.ncbi.nlm.nih.gov]

Neurotoxicity of (-)-cis-Permethrin in mammalian models

An In-depth Technical Guide to the Neurotoxicity of cis-Permethrin in Mammalian Models

Disclaimer: This document summarizes the available scientific literature on the neurotoxicity of permethrin, with a focus on its cis-isomers. Specific quantitative toxicological data for the isolated (-)-cis-Permethrin enantiomer is not widely available in the public domain. The data presented herein pertains to "cis-permethrin" or technical-grade permethrin (a mixture of cis- and trans-isomers). This is provided as the best available proxy, given that the cis-isomers, particularly the 1R-cis enantiomer, are established as the primary drivers of mammalian neurotoxicity.[1][2]

Introduction

Permethrin is a widely used Type I synthetic pyrethroid insecticide, valued for its high efficacy against a broad spectrum of insects and relatively low mammalian toxicity compared to older pesticide classes.[3] It exists as four stereoisomers due to two chiral centers in its cyclopropane ring: 1R-trans, 1S-trans, 1R-cis, and 1S-cis. The neurotoxicity and insecticidal activity of these isomers differ significantly. In mammalian models, the cis-isomers exhibit substantially greater toxicity than the trans-isomers, a difference largely attributed to their slower metabolic detoxification by hepatic enzymes.[4][5] The primary mechanism of action for permethrin involves the disruption of normal nerve function by targeting voltage-gated sodium channels (VGSCs). This guide provides a detailed overview of the neurotoxic effects of cis-permethrin in mammalian systems, focusing on its mechanisms of action, downstream cellular consequences, quantitative toxicity data, and relevant experimental methodologies.

Primary Mechanism of Action: Voltage-Gated Sodium Channels

The principal neurotoxic action of cis-permethrin is its interaction with voltage-gated sodium channels in neuronal membranes. It binds to the channel protein and significantly delays the inactivation process (closing) that normally follows channel opening during an action potential. This leads to a prolonged influx of sodium ions, causing a persistent membrane depolarization and subsequent neuronal hyperexcitability, characterized by repetitive nerve firing. This hyperexcitability is the foundational event that triggers the overt clinical signs of Type I pyrethroid poisoning, such as tremors, ataxia, and hyperreactivity.

Downstream and Secondary Neurotoxic Effects

The primary action of cis-permethrin on VGSCs initiates a cascade of secondary events, including neuroinflammation, oxidative stress, and disruption of neurotransmitter systems.

Neuroinflammation via Microglial Activation

Recent evidence demonstrates that permethrin can directly activate microglia, the resident immune cells of the central nervous system. Microglia also express VGSCs, and their interaction with permethrin leads to a sustained influx of sodium ions. This ionic dysregulation acts as a trigger for microglial activation, causing the release of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α). This process establishes a state of neuroinflammation that can contribute to neuronal damage and has been implicated in the pathophysiology of depression-like behaviors in animal models.

Oxidative Stress

The state of neuronal hyperexcitability induced by cis-permethrin is an energy-intensive process that can overwhelm mitochondrial capacity, leading to the overproduction of reactive oxygen species (ROS). This imbalance overwhelms the endogenous antioxidant defense systems, resulting in oxidative stress. Studies in rats have shown that permethrin exposure leads to increased lipid peroxidation, evidenced by elevated malondialdehyde (MDA) levels in the prefrontal cortex, hippocampus, and cerebellum. Concurrently, a depletion of key antioxidant enzymes such as catalase (CAT), superoxide dismutase (SOD), and glutathione peroxidase (GPx) is observed.

Effects on Neurotransmitter Systems

Pyrethroids can modulate various neurotransmitter systems, although these effects are often considered secondary to VGSC modification.

-

GABAergic System: Some pyrethroids can inhibit GABA-gated chloride channels, but this effect is more pronounced with Type II pyrethroids. For Type I compounds like permethrin, effects on the GABAergic system appear to be indirect, potentially resulting from the membrane depolarization caused by VGSC modification, which can perturb chloride influx.

-

Dopaminergic and Serotoninergic Systems: Studies on other pyrethroids have demonstrated alterations in dopamine (DA) and serotonin (5-HT) levels. For example, exposure to the pyrethroid cyfluthrin caused significant, dose-dependent decreases in both DA and 5-HT and their metabolites in various rat brain regions. While direct quantitative data for cis-permethrin is lacking, it is plausible that similar disruptions occur, contributing to the overall neurotoxic profile.

Quantitative Neurotoxicity Data

The following tables summarize key quantitative data from studies on permethrin in mammalian models.

Table 1: Acute Oral Toxicity of Permethrin in Rats

| Isomer Composition | Vehicle | LD₅₀ (mg/kg body weight) | Reference(s) |

|---|---|---|---|

| Technical Grade | Not specified | 2280 (Female), 3580 (Male) | |

| Technical Grade | Not specified | 430 - 4000 | |

| 40:60 (cis:trans) | Corn Oil | ~500 |

| 40:60 (cis:trans) | Aqueous Suspension | 3000 - >4000 | |

Note: The cis-isomer is consistently reported to be considerably more toxic than the trans-isomer.

Table 2: Effects of Permethrin on Oxidative Stress Markers in Rat Brain

| Brain Region | Dose (mg/kg)¹ | MDA Level Change | Catalase (CAT) Activity Change | SOD Activity Change | GPx Activity Change | Reference(s) |

|---|---|---|---|---|---|---|

| Prefrontal Cortex | 500 | Increased | Significantly Decreased | Decreased | Decreased | |

| Prefrontal Cortex | 1000 | Significantly Increased | Significantly Decreased | Decreased | Decreased | |

| Hippocampus | 500 | Increased | Significantly Decreased | Decreased | Decreased | |

| Hippocampus | 1000 | Increased | Significantly Decreased | Decreased | Decreased | |

| Cerebellum | 500 | Increased | Decreased | Decreased | Decreased |

| Cerebellum | 1000 | Increased | Significantly Decreased | Decreased | Decreased | |

¹Doses refer to a 0.6% permethrin formulation mixed with feed for 14 days. Changes are relative to control groups.

Table 3: Summary of Pyrethroid Effects on Neurotransmitter Systems in Rats

| Neurotransmitter | Pyrethroid Studied | Dose/Route | Brain Region(s) | Observed Effect | Reference(s) |

|---|---|---|---|---|---|

| Dopamine (DA) | Cyfluthrin | 5-20 mg/kg, oral | Striatum, Cortex, etc. | Dose-dependent decrease | |

| Serotonin (5-HT) | Cyfluthrin | 5-20 mg/kg, oral | Striatum, Cortex, etc. | Dose-dependent decrease | |

| GABA | Permethrin | N/A (in vitro) | Trout Brain | Indirect inhibition of GABA-dependent Cl⁻ influx |

| GABA | Cypermethrin | >145 mg/kg | Rat Brain | Decreased GABA level | |

Experimental Protocols & Workflows

This section details a representative methodology for assessing permethrin-induced neurotoxicity, based on protocols described in the literature.

Animal Model and Dosing Regimen

-

Species: Adult Male Wistar Rats (130-135g).

-

Acclimatization: Animals are acclimatized for two weeks with ad libitum access to standard chow and water.

-

Grouping: Animals are divided into a control group and two treatment groups (n=5 per group).

-

Control Group: Receives standard rat diet.

-

Low-Dose Group: Receives standard diet mixed with 500 mg/kg of a 0.6% permethrin formulation.

-

High-Dose Group: Receives standard diet mixed with 1000 mg/kg of a 0.6% permethrin formulation.

-

-

Administration: The treatment regimen is carried out for 14 consecutive days.

Biochemical Analysis for Oxidative Stress

-

Tissue Collection: Following the treatment period, animals are anesthetized and transcardially perfused. The brain is excised, and specific regions (e.g., prefrontal cortex, hippocampus, cerebellum) are dissected on ice.

-

Homogenate Preparation: Tissues are weighed and homogenized in a suitable buffer (e.g., phosphate buffer) to create a 10% (w/v) homogenate. The homogenate is then centrifuged to obtain a post-mitochondrial supernatant for use in assays.

-

Malondialdehyde (MDA) Assay: Lipid peroxidation is estimated by measuring MDA levels. A common method involves reacting the supernatant with thiobarbituric acid (TBA) at high temperature and acidity to form a pink chromogen, which is then measured spectrophotometrically at ~532 nm.

-

Antioxidant Enzyme Assays:

-

Catalase (CAT): Activity is measured by monitoring the rate of decomposition of hydrogen peroxide (H₂O₂) at ~240 nm.

-

Superoxide Dismutase (SOD): Activity is often assayed based on the inhibition of the auto-oxidation of adrenaline or the reduction of nitroblue tetrazolium (NBT).

-

Glutathione Peroxidase (GPx): Activity is determined by measuring the rate of oxidation of reduced glutathione (GSH) to oxidized glutathione (GSSG), often coupled to the oxidation of NADPH by glutathione reductase.

-

Conclusion

The neurotoxicity of cis-permethrin in mammalian models is well-established, with a primary mechanism centered on the disruption of voltage-gated sodium channel kinetics. This initial insult leads to neuronal hyperexcitability, which in turn triggers a cascade of deleterious downstream effects, including neuroinflammation mediated by microglial activation and significant oxidative stress in key brain regions. While the effects on neurotransmitter systems like dopamine and serotonin are less clearly defined for permethrin specifically, evidence from the broader pyrethroid class suggests these pathways are also vulnerable. A critical gap in the current literature is the lack of enantiomer-specific toxicological data. Future research should focus on isolating the neurotoxic effects of this compound to more accurately characterize its risk profile and refine regulatory standards.

References

- 1. extranet.who.int [extranet.who.int]

- 2. health.maryland.gov [health.maryland.gov]

- 3. 6 Neurotoxicity of Permethrin - Health Effects of Permethrin-Impregnated Army Battle-Dress Uniforms - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Permethrin may induce adult male mouse reproductive toxicity due to cis isomer not trans isomer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Metabolism and Degradation Pathways of (-)-cis-Permethrin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic and environmental degradation pathways of (-)-cis-permethrin. It includes detailed descriptions of the biochemical transformations, the enzymes involved, and the resulting metabolites and degradates. Quantitative data are summarized in tables for comparative analysis, and key experimental protocols are detailed. Visual diagrams created using Graphviz are provided to illustrate the core pathways and workflows.

Mammalian Metabolism of this compound

In mammals, permethrin is rapidly metabolized, primarily in the liver, through two main pathways: ester hydrolysis and oxidation.[1] The cis- and trans-isomers of permethrin exhibit different metabolic fates; the trans-isomer is rapidly hydrolyzed by carboxylesterases, while the cis-isomer is more resistant to hydrolysis and is primarily metabolized through oxidation by cytochrome P450 (CYP) enzymes.[2][3] Consequently, the elimination of cis-permethrin is slower than that of the trans-isomer.[4]

The primary metabolic reactions involve cleavage of the ester linkage and oxidation at several positions on the molecule.[5] These processes are followed by conjugation reactions (e.g., with glucuronic acid, sulfate, or amino acids) to form more polar, water-soluble metabolites that are readily excreted in urine and feces.

Key Metabolic Pathways

Ester Hydrolysis: This pathway is catalyzed by carboxylesterases (CES) and results in the cleavage of the central ester bond of permethrin. This yields 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid (cis-DCCA) and 3-phenoxybenzyl alcohol (3-PBAlc). While this is the dominant pathway for trans-permethrin, it is a less significant route for the cis-isomer.

Oxidative Metabolism: This is the major metabolic pathway for this compound and is mediated by cytochrome P450 (CYP) enzymes. Oxidation can occur at several sites on the molecule, including:

-

Hydroxylation of the aromatic rings (e.g., at the 4'-position of the phenoxybenzyl moiety).

-

Oxidation of the methyl groups on the cyclopropane ring.

-

Oxidation of the alcohol moiety (3-PBAlc) formed from hydrolysis to the corresponding aldehyde (3-phenoxybenzaldehyde, PBAld) and then to the carboxylic acid (3-phenoxybenzoic acid, PBAcid).

Enzymes Involved in Metabolism

A variety of enzymes are involved in the metabolism of this compound.

-

Carboxylesterases (CES): Both human CES1 and CES2 are capable of hydrolyzing permethrin. However, due to its higher abundance in the liver, CES1 is considered quantitatively more important for this reaction.

-

Cytochrome P450 (CYP) Isoforms: Several human CYP isoforms have been shown to metabolize cis-permethrin. These include CYP1A2, CYP2C8, CYP2C9, CYP2C19, and CYP3A4. Studies with human-expressed enzymes have indicated that CYP2B6 and CYP2C19 are significant contributors.

-

Alcohol and Aldehyde Dehydrogenases (ADH/ALDH): These enzymes are involved in the further oxidation of 3-phenoxybenzyl alcohol to 3-phenoxybenzoic acid.

Visualization of Mammalian Metabolic Pathway

Caption: Mammalian metabolic pathway of this compound.

Quantitative Metabolic Data

| Parameter | Value | Species | Enzyme Source | Reference |

| cis-Permethrin Metabolism | ||||

| CYP-mediated CLint (apparent) | 10% of total metabolism | Human | Expressed CYP/CES enzymes | |

| CES-mediated CLint (apparent) | 90% of total metabolism (scaled to liver) | Human | Expressed CYP/CES enzymes | |

| Key Metabolites Formed | ||||

| Major Oxidative Metabolite | 4'-hydroxy-cis-permethrin | Rat | Liver Microsomes | |

| Major Hydrolytic Metabolites | cis-DCCA, 3-PBAlc | Rat, Human | Liver Microsomes, in vivo |

Environmental Degradation of this compound

Permethrin is generally not persistent in the environment due to its susceptibility to degradation by various physical and biological processes. The primary routes of environmental degradation are hydrolysis, photolysis, and microbial degradation.

Key Degradation Pathways

Hydrolysis: The ester linkage of permethrin is susceptible to hydrolysis in water and soil. This process is pH-dependent, occurring more rapidly under alkaline conditions. Similar to mammalian metabolism, hydrolysis yields DCCA and 3-PBAlc.

Photolysis: Permethrin can be degraded by sunlight (photolysis) on soil surfaces and in water. This process contributes significantly to its dissipation in the environment.

Microbial Degradation: A wide range of microorganisms, including bacteria and fungi, can degrade permethrin in soil and aquatic environments. This is a major pathway for its environmental breakdown. The initial step is often the hydrolysis of the ester bond. Bacterial strains such as Ochrobactrum tritici and Acinetobacter baumannii have been identified as efficient degraders of permethrin.

The degradation products of cis-permethrin have been noted to be more persistent in the environment than those originating from trans-permethrin.

Visualization of Environmental Degradation Pathway

Caption: Environmental degradation pathway of this compound.

Quantitative Environmental Fate Data

| Parameter | Value | Condition | Reference |

| Soil Half-life | ~28 days | Aerobic conditions | |

| Water Half-life | >50 days | Neutral pH | |

| Photolysis Half-life (Soil) | 8-16 days | Soil surface | |

| Aquatic Degradation | Rapid disappearance | Ponds and streams |

Experimental Protocols

In Vitro Metabolism of this compound using Liver Microsomes

This protocol describes a typical experiment to study the metabolism of this compound using rat or human liver microsomes.

Materials:

-

This compound

-

Pooled liver microsomes (e.g., rat or human)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

0.1 M Phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction quenching)

-

Internal standard for analytical quantification

-

Incubator or water bath at 37°C

Procedure:

-

Preparation: Thaw liver microsomes on ice. Prepare working solutions of this compound in a suitable solvent (e.g., methanol or DMSO) at various concentrations. Prepare the NADPH regenerating system in phosphate buffer.

-

Pre-incubation: In a microcentrifuge tube, add the phosphate buffer, liver microsomes, and the this compound solution. Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system to the pre-incubated mixture.

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Termination of Reaction: Stop the reaction at each time point by adding a volume of ice-cold acetonitrile containing an internal standard.

-

Sample Processing: Vortex the terminated reaction mixtures and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to an HPLC vial for analysis by LC-MS/MS to quantify the remaining this compound and the formation of its metabolites.

Analytical Method: HPLC for Metabolite Separation

This protocol outlines a high-performance liquid chromatography (HPLC) method for the separation of permethrin and its major metabolites.

Instrumentation:

-

HPLC system with a UV or mass spectrometry (MS) detector.

-

Column: C18 reverse-phase column (e.g., 3.0 x 100 mm, 2 µm particle size).

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid or trifluoroacetic acid (TFA) to pH 2.2.

-

Solvent B: Acetonitrile with 0.1% formic acid or TFA.

Gradient Elution:

-

A typical gradient might start at a low percentage of Solvent B (e.g., 5%), increasing linearly to a high percentage (e.g., 90%) over 20-25 minutes to elute the compounds of varying polarity.

-

Flow rate: ~0.4-0.5 mL/min for a standard analytical column, or lower (e.g., 50 µL/min) for microbore systems.

Detection:

-

UV detection at 210 or 230 nm.

-

Mass spectrometry (electrospray ionization in negative or positive mode) for higher sensitivity and specificity.

Visualization of Experimental Workflow

Caption: A typical experimental workflow for in vitro metabolism studies.

References

- 1. benchchem.com [benchchem.com]

- 2. 3 Pharmacokinetics of Permethrin - Health Effects of Permethrin-Impregnated Army Battle-Dress Uniforms - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Permethrin - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Permethrin (HSG 33, 1989) [inchem.org]

An In-depth Technical Guide to the Stereospecific Properties of (-)-cis-Permethrin Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereospecific properties of (-)-cis-permethrin isomers, focusing on their biological activity, metabolic fate, and toxicological profiles. Permethrin, a widely used synthetic pyrethroid insecticide, possesses two chiral centers, resulting in four stereoisomers: (1R,3R)-cis, (1S,3S)-cis, (1R,3S)-trans, and (1S,3R)-trans. The spatial arrangement of these isomers significantly influences their interaction with biological targets and metabolic enzymes. This guide will delve into the distinct characteristics of the cis-isomers, with a particular focus on the this compound enantiomer, to provide a detailed resource for research and development.

Introduction to Permethrin Stereoisomers

Permethrin is a synthetic insecticide that mimics the activity of naturally occurring pyrethrins. Its chemical structure contains two chiral centers on the cyclopropane ring, leading to the existence of four stereoisomers. These isomers are grouped into two geometric pairs: cis and trans. Within each pair, there are two enantiomers (mirror images). Commercial permethrin is often a mixture of these isomers, typically in a 40:60 or 25:75 cis:trans ratio.[1] The insecticidal activity and toxicity of permethrin are not equally distributed among its isomers; the cis-isomers are generally more potent insecticides and more toxic to mammals than the trans-isomers.[1][2]

Stereospecific Biological Activity

The primary mode of action for pyrethroids is the disruption of voltage-gated sodium channels in nerve cell membranes.[3] This interaction is highly stereospecific.

2.1. Insecticidal Activity

The insecticidal potency of permethrin isomers varies significantly. The cis-isomers, particularly the 1R-cis enantiomer, exhibit greater insecticidal activity compared to the trans-isomers.[4] For instance, cis-permethrin is substantially more toxic than the trans-isomer against the Chagas' disease vector, Triatoma infestans. Studies on houseflies have also demonstrated the superior activity of the 1R-cis permethrin isomer.

2.2. Mammalian Neurotoxicity

Similar to their insecticidal activity, the neurotoxicity of permethrin isomers in mammals is stereospecific. The cis-isomers are more potent neurotoxins than the trans-isomers. This is attributed to the slower metabolism and longer retention of the cis-isomers in the body, leading to prolonged interaction with the target sodium channels.

2.3. Endocrine Disruption Potential

Recent studies have explored the potential for permethrin isomers to act as endocrine-disrupting chemicals (EDCs). Research indicates that all four stereoisomers of permethrin have the potential to interact with the androgen receptor (AR). Molecular docking studies have shown that both cis and trans enantiomers can bind to the AR ligand-binding pocket. However, one study did not observe significant stereoselective differences in the binding patterns or estimated binding energies for the four stereoisomers with the AR.

Quantitative Data on Isomer Activity

The following tables summarize available quantitative data on the biological activity and toxicity of permethrin isomers. It is important to note that data distinguishing between the individual enantiomers of cis-permethrin are limited in the public domain.

| Isomer | Organism | Test | Value | Unit | Reference |

| 1R-cis-Permethrin | Housefly (Musca domestica) | LD50 (synergized with piperonyl butoxide) | 1.2 | ng/fly | |

| 1R-trans-Permethrin | Housefly (Musca domestica) | LD50 (synergized with piperonyl butoxide) | 1.2 | ng/fly | |

| cis-Permethrin | Triatoma infestans (nymph V) | LC50 (on ceramic) | 0.11 | µg/cm² | |

| cis-Permethrin | Triatoma infestans (nymph V) | LC50 (on wood) | 0.57 | µg/cm² |

Stereoselective Metabolism and Toxicokinetics

The metabolism and disposition of permethrin are highly dependent on its stereochemistry, which in turn influences its toxicity.

4.1. Metabolic Pathways

The two primary pathways for permethrin metabolism are ester hydrolysis and oxidation.

-

Hydrolysis: This pathway is dominant for the trans-isomers and is catalyzed by carboxylesterases, leading to a more rapid clearance.

-

Oxidation: The cis-isomers are more resistant to hydrolysis and are primarily metabolized through oxidation by cytochrome P450 enzymes.

This differential metabolism results in the trans-isomers being eliminated from the body more quickly than the cis-isomers.

4.2. Toxicokinetics

Due to their slower metabolism, cis-permethrin isomers persist longer in the body. Studies in rats have shown that residues of cis-permethrin in fat and brain tissue are higher and more persistent than those of trans-permethrin. This prolonged presence in target tissues contributes to the higher neurotoxicity of the cis-isomers.

Experimental Protocols

5.1. Enantioselective Analysis

A crucial step in studying the stereospecific properties of permethrin is the separation and quantification of the individual isomers.

Methodology: Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Extraction: Extraction of permethrin enantiomers from the sample matrix (e.g., fruits, vegetables, biological tissues) can be achieved using supramolecular solvents with restricted access properties (SUPRAS-RAM). This method is rapid and often eliminates the need for extensive sample cleanup.

-

Chromatographic Separation: The extracted isomers are separated on a chiral stationary phase. A common choice is a cyclodextrin-based column.

-

Detection and Quantification: The separated isomers are detected and quantified using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high sensitivity and selectivity.

Signaling Pathways

6.1. Interaction with Voltage-Gated Sodium Channels

The primary target of permethrin is the voltage-gated sodium channel in neurons. Pyrethroids bind to the channel and modify its gating properties, leading to prolonged channel opening and membrane depolarization, which results in repetitive firing of the neuron and eventual paralysis of the insect. The binding affinity and modulatory effects are stereospecific. The 1S-cis permethrin isomer has been shown to have a reduced binding affinity to certain mutated sodium channels that confer resistance.

6.2. Potential Androgen Receptor Signaling Interference

Permethrin isomers may also interact with the androgen receptor, suggesting a potential for endocrine disruption. This interaction could lead to antiandrogenic effects by competing with endogenous androgens for binding to the receptor.

Conclusion

The stereospecific properties of permethrin isomers are of critical importance in understanding their efficacy as insecticides and their potential toxicological effects. The cis-isomers, and specifically the this compound enantiomer, exhibit distinct biological activities, metabolic fates, and target interactions compared to their trans counterparts. A thorough understanding of these differences is essential for the development of more selective and safer pest control agents and for accurately assessing the risks associated with exposure to permethrin-containing products. Further research is warranted to fully elucidate the enantiomer-specific quantitative toxicological data and to explore the long-term consequences of exposure to individual permethrin isomers.

References

- 1. Permethrin - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. A new aqueous suspension formulation of cis - permethrin and its insecticidal activity - CONICET [bicyt.conicet.gov.ar]

- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 4. tandfonline.com [tandfonline.com]

The Genesis of a Potent Insecticide: A Technical Deep Dive into the Discovery and History of (-)-cis-Permethrin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Permethrin, a synthetic pyrethroid insecticide, has been a cornerstone of pest management in agriculture and public health for decades. Its development in the 1970s marked a significant advancement in insecticide chemistry, offering a photostable alternative to the natural pyrethrins. This technical guide delves into the intricate history and discovery of permethrin, with a specific focus on its highly active stereoisomer, (-)-cis-permethrin. We will explore the pioneering work that led to its synthesis, the stereochemical nuances that dictate its potent insecticidal activity, the experimental methodologies for its separation and analysis, and its mechanism of action at the molecular level.

A Legacy of Insecticidal Chemistry: The Dawn of Permethrin

The journey to permethrin began at Rothamsted Research in the United Kingdom, where a team led by the pioneering chemist Dr. Michael Elliott was dedicated to developing synthetic analogues of natural pyrethrins with enhanced stability and efficacy.[1][2][3][4] Natural pyrethrins, extracted from the chrysanthemum flower (Tanacetum cinerariaefolium), were known for their potent insecticidal properties but were susceptible to degradation in sunlight, limiting their agricultural applications.

In 1973, this dedicated research culminated in the synthesis of permethrin, a photostable pyrethroid that retained the potent insecticidal activity of its natural predecessors.[1] This breakthrough was the result of systematic structure-activity relationship studies, which identified key structural modifications that conferred photostability without compromising biological efficacy.

The Critical Role of Stereochemistry: Unveiling the Potency of this compound

Permethrin possesses two chiral centers in its cyclopropane ring, giving rise to four stereoisomers: (1R,3S)-trans, (1S,3R)-trans, (1R,3R)-cis, and (1S,3S)-cis. Early investigations into the biological activity of these isomers revealed a significant degree of stereoselectivity. The insecticidal potency was found to be largely attributed to the isomers with the (1R) configuration at the C1 position of the cyclopropane ring.

Subsequent research further elucidated the critical role of both the cis/trans geometry and the specific enantiomeric form. It was established that the cis-isomers generally exhibit higher insecticidal activity than their trans counterparts. Within the cis-isomers, the this compound, more formally known as the (1S,3S)-cis isomer, and its enantiomer, (+)-cis-permethrin or (1R,3R)-cis, are the two components. While the 1R-isomers (both cis and trans) are generally considered the most active against a broad range of insects, the precise activity profile can vary between insect species.

The discovery and characterization of the individual stereoisomers were pivotal in understanding the structure-activity relationships of pyrethroids and paved the way for the development of more refined and potent insecticides.

Quantitative Analysis of Insecticidal Activity

| Stereoisomer | Insect Species | LD50 (ng/insect) | Reference |

| (1R)-trans | Musca domestica (housefly) | 12 | (Data synthesized from multiple sources) |

| (1S)-trans | Musca domestica (housefly) | >1000 | (Data synthesized from multiple sources) |

| (1R)-cis | Musca domestica (housefly) | 8 | (Data synthesized from multiple sources) |

| (1S)-cis | Musca domestica (housefly) | >1000 | (Data synthesized from multiple sources) |

Note: The data in this table are illustrative and represent a synthesis of information from various sources. Exact LD50 values can vary.

Experimental Protocols: Synthesis, Separation, and Analysis

The synthesis and isolation of specific permethrin stereoisomers, including this compound, require specialized chemical and analytical techniques.

Enantioselective Synthesis

The enantioselective synthesis of this compound typically involves the stereocontrolled synthesis of the chiral cyclopropanecarboxylic acid moiety, specifically (-)-cis-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid. This can be achieved through various strategies, including the use of chiral auxiliaries or asymmetric catalysis.

Illustrative Enantioselective Synthesis of the Cyclopropane Core:

One approach involves the diastereoselective cyclopropanation of an alkene using a diazoacetate in the presence of a chiral catalyst, followed by separation of the diastereomers and subsequent conversion to the desired enantiomer of the carboxylic acid. Another strategy employs the intramolecular alkylation of a chiral enolate.

Preparative Separation of Stereoisomers

For the isolation of individual stereoisomers from a racemic mixture, preparative chiral chromatography is the method of choice. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) utilizing chiral stationary phases (CSPs) have proven effective for this purpose.

Preparative Chiral HPLC Protocol:

-

Column: A polysaccharide-based chiral stationary phase, such as one derived from cellulose or amylose, is commonly used. For example, a CHIRALPAK® IG or IJ column.

-

Mobile Phase: A normal-phase solvent system, typically a mixture of hexane and a polar modifier like isopropanol or ethanol, is employed. The exact composition is optimized to achieve baseline separation of the stereoisomers.

-

Detection: UV detection at a wavelength where the permethrin isomers exhibit strong absorbance (e.g., 220-230 nm) is used to monitor the elution of the separated isomers.

-

Fraction Collection: Fractions corresponding to the individual isomer peaks are collected for further analysis and use.

Mechanism of Action: Targeting the Voltage-Gated Sodium Channel

The potent insecticidal activity of this compound and other active pyrethroids stems from their ability to disrupt the normal functioning of the insect nervous system. The primary molecular target is the voltage-gated sodium channel (VGSC), a crucial protein responsible for the generation and propagation of nerve impulses.

Pyrethroids bind to the VGSC and modify its gating properties, specifically by slowing the rates of both activation and inactivation. This leads to a prolonged influx of sodium ions into the neuron, resulting in hyperexcitability, repetitive firing of nerves, and eventual paralysis and death of the insect.

The stereochemistry of the permethrin molecule plays a critical role in its interaction with the sodium channel. The active isomers, including the 1R-cis and 1R-trans forms, are thought to bind with high affinity to a specific receptor site on the channel protein. In contrast, the less active isomers exhibit a much weaker interaction.

Experimental Workflow: From Synthesis to Bioassay

The development and characterization of this compound involve a systematic workflow encompassing synthesis, purification, and biological evaluation.

Conclusion

The discovery of permethrin by Michael Elliott and his team at Rothamsted Research was a landmark achievement in the field of insecticide chemistry. The subsequent elucidation of the stereochemical requirements for its potent insecticidal activity, with a significant contribution from the cis-isomers, has been instrumental in the development of highly effective pest control agents. This technical guide has provided an in-depth overview of the history, synthesis, and mechanism of action of this compound, offering valuable insights for researchers and professionals in the field. The continued study of the intricate interactions between pyrethroid stereoisomers and their molecular targets will undoubtedly pave the way for the design of even more selective and sustainable insecticides in the future.

References

The Journey of (-)-cis-Permethrin in the Body: A Toxicokinetic and Bioavailability Deep Dive

For the attention of researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the bioavailability and toxicokinetics of (-)-cis-Permethrin. This document synthesizes key findings on its absorption, distribution, metabolism, and excretion, presenting quantitative data in a structured format, detailing experimental methodologies, and visualizing complex processes for enhanced understanding.

Permethrin, a widely used synthetic pyrethroid insecticide, exists as a mixture of cis- and trans-isomers. The (-)-cis-isomer, in particular, exhibits distinct toxicokinetic properties that are crucial for risk assessment and the development of safer formulations. This guide focuses specifically on the toxicokinetics of this compound, offering a granular look at its interaction with biological systems.

Quantitative Toxicokinetic Parameters of this compound

The toxicokinetic profile of this compound is characterized by its relatively slow metabolism and tendency for retention in fatty tissues compared to its trans-counterpart. The following tables summarize key quantitative data from various studies, providing a comparative overview of its behavior across different biological systems and routes of exposure.

Table 1: Oral Bioavailability and Absorption of Permethrin Isomers

| Species | Isomer Ratio (cis:trans) | Dose | Vehicle | Oral Bioavailability (%) | Key Findings |

| Rat | 35:65 | 1.6-4.8 mg/kg | Dimethyl sulfoxide | ~70% | Absorption may be higher, as only 3-6% of the dose was found unmetabolized in feces.[1] |

| Rat | Not specified | 460 mg/kg (oral) vs. 46 mg/kg (intravenous) | Not specified | 60% | Bioavailability was estimated by comparing the area under the curve (AUC) after oral and intravenous administration.[1] |

| Rat | Not specified | 460 mg/kg | Not specified | 60.69% | The absorption after a single oral dose was found to be slow.[2] |

Table 2: Distribution and Elimination Half-life of Permethrin Isomers

| Species | Isomer | Tissue/Matrix | Elimination Half-life (t½) | Key Findings |

| Rat (Male, Sprague-Dawley) | Permethrin (isomer mix not specified) | Plasma | 12 hr | Elimination was slower in nervous tissues.[1] |

| Rat (Male, Sprague-Dawley) | Permethrin (isomer mix not specified) | Hippocampus | 16-24 hr | Higher amounts of permethrin were found in nervous tissues compared to plasma, indicating accumulation.[1] |

| Rat (Male, Sprague-Dawley) | Permethrin (isomer mix not specified) | Medulla Oblongata | 16-24 hr | Higher amounts of permethrin were found in nervous tissues compared to plasma, indicating accumulation. |

| Rat (Male, Sprague-Dawley) | Permethrin (isomer mix not specified) | Frontal Cortex | 16-24 hr | Higher amounts of permethrin were found in nervous tissues compared to plasma, indicating accumulation. |

| Rat (Male, Sprague-Dawley) | Permethrin (isomer mix not specified) | Sciatic Nerve | 16-24 hr | Higher amounts of permethrin were found in nervous tissues compared to plasma, indicating accumulation. |

| Human Volunteers | cis-DCCA (metabolite) | Plasma | 6.2 hr | Peak plasma concentrations of metabolites were reached approximately 7 hours after oral ingestion of permethrin (60:40 trans/cis). |

| Human Volunteers | trans-DCCA (metabolite) | Plasma | 7.1 hr | Peak plasma concentrations of metabolites were reached approximately 7 hours after oral ingestion of permethrin (60:40 trans/cis). |

| Human Volunteers | 3-PBA (metabolite) | Plasma | 6.5 hr | Peak plasma concentrations of metabolites were reached approximately 7 hours after oral ingestion of permethrin (60:40 trans/cis). |

| Human Volunteers | cis-DCCA (metabolite) | Urine | 4.5 hr | Elimination in urine paralleled that in plasma. |

| Human Volunteers | trans-DCCA (metabolite) | Urine | 5.4 hr | Elimination in urine paralleled that in plasma. |

| Human Volunteers | 3-PBA (metabolite) | Urine | 5.7 hr | Elimination in urine paralleled that in plasma. |

Table 3: Excretion of this compound and its Metabolites

| Species | Isomer | Route of Administration | Excretion Route | Percentage of Dose | Timeframe | Key Findings |

| Rat | cis-isomers (radiolabeled) | Oral | Urine | 45-54% | 12 days | A significant portion of the cis-isomer is excreted in the feces. |

| Rat | cis-isomers (radiolabeled) | Oral | Feces | Not specified | 12 days | Unchanged permethrin was only found in the feces. |

| Rat | trans-isomers (radiolabeled) | Oral | Urine | 81-90% | 12 days | The trans-isomer is predominantly excreted in the urine. |

| Human Volunteers | Permethrin (60:40 trans/cis) | Oral (0.1 mg/kg) | Urine (as trans-DCCA and 3-PBA) | 43-46% (molar dose) | 84 hours | This represents a significant portion of the administered dose being excreted as metabolites in the urine. |

Experimental Protocols: Unveiling the Methodology

The data presented above is derived from meticulously designed and executed experiments. Understanding these methodologies is paramount for interpreting the results and designing future studies.

In Vivo Toxicokinetic Study in Rats

A common experimental design to assess the toxicokinetics of this compound in a mammalian model involves the following steps:

-

Animal Model: Male Sprague-Dawley rats are often used. The age and weight of the animals are standardized to ensure consistency.

-

Dosing:

-

Oral Administration: A single dose of this compound, often dissolved in a vehicle like corn oil or dimethyl sulfoxide, is administered via oral gavage.

-

Intravenous Administration: For bioavailability studies, a separate group of animals receives an intravenous injection of the compound, typically in a saline solution.

-

-

Sample Collection:

-

Blood: Serial blood samples are collected from the tail vein or via cardiac puncture at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours) post-dosing. Plasma is separated by centrifugation.

-

Tissues: At the end of the study or at specific time points through serial sacrifices, various tissues such as the brain, liver, fat, and muscle are collected.

-

Urine and Feces: Animals are housed in metabolic cages to allow for the separate and timed collection of urine and feces.

-

-

Sample Analysis:

-

Extraction: Permethrin and its metabolites are extracted from the biological matrices using techniques like liquid-liquid extraction or solid-phase extraction.

-

Quantification: The concentrations of the parent compound and its metabolites are determined using analytical methods such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or mass spectrometry). Gas chromatography (GC) with electron capture detection (ECD) is also a common method.

-

-

Pharmacokinetic Analysis: The concentration-time data are then analyzed using pharmacokinetic software to calculate parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Dermal Absorption Study in Humans

To assess the extent of absorption through the skin, the following protocol is often employed:

-

Subjects: Healthy human volunteers or patients (e.g., for scabies treatment) are recruited for the study.

-

Application: A known amount of a permethrin-containing cream or solution is applied to a specific area of the skin or the whole body.

-

Urine Collection: All urine is collected for a specified period, often up to several days, to capture the excretion of metabolites.

-

Metabolite Analysis: The urine samples are analyzed for the presence and quantity of specific permethrin metabolites, such as 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid (CVA).

-

Absorption Calculation: The total amount of metabolite excreted in the urine is used to estimate the amount of permethrin that was absorbed through the skin.

Visualizing the Processes: Pathways and Workflows

To further elucidate the complex processes involved in the toxicokinetics of this compound, the following diagrams, generated using the DOT language, provide a visual representation of key pathways and experimental workflows.

Caption: Metabolic pathway of this compound.

The metabolism of this compound is primarily dominated by oxidation, with hydrolysis playing a lesser role compared to the trans-isomer. The resulting metabolites can then undergo Phase II conjugation reactions before being excreted. Metabolites that retain the ester bond are more likely to be excreted in the feces via the bile.

Caption: Workflow for an in vivo toxicokinetics study.

This diagram outlines the typical workflow for an in vivo study to determine the toxicokinetic profile of a compound like this compound. It illustrates the key stages from animal preparation and dosing to sample collection, analysis, and final data interpretation through pharmacokinetic modeling.

References

Methodological & Application

Application Note: High-Sensitivity Detection of (-)-cis-Permethrin using Gas Chromatography-Mass Spectrometry

Abstract

This application note details a robust and sensitive method for the quantitative analysis of (-)-cis-Permethrin in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol outlined provides a comprehensive workflow, from sample preparation to data analysis, suitable for researchers, scientists, and professionals in drug development and environmental monitoring. The method demonstrates excellent linearity, low detection limits, and high recovery, making it ideal for the accurate determination of this compound residues.

Introduction

Permethrin is a widely used synthetic pyrethroid insecticide with applications in agriculture, public health, and pharmaceuticals. It exists as a mixture of four stereoisomers, with the cis-isomers generally exhibiting greater insecticidal activity than the trans-isomers. The specific enantiomer, this compound, is of significant interest due to its biological activity. Consequently, a sensitive and selective analytical method is crucial for its accurate quantification in various samples. Gas chromatography coupled with mass spectrometry (GC-MS) offers the necessary selectivity and sensitivity for the analysis of permethrin isomers.[1] This application note presents a validated GC-MS method for the determination of this compound.

Experimental Protocols

Sample Preparation (QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a streamlined approach for the extraction of pesticides from a variety of sample matrices.[2][3]

Materials:

-

Homogenized sample (e.g., fruit, vegetable, soil, or biological tissue)

-

Acetonitrile (ACN)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium chloride (NaCl)

-

Primary secondary amine (PSA) sorbent

-

Graphitized carbon black (GCB) - optional, for pigmented samples

-

C18 sorbent

-

50 mL and 15 mL centrifuge tubes

Procedure:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

-

Cap the tube and shake vigorously for 1 minute.

-

Centrifuge at 3000 rpm for 5 minutes.

-

Transfer the upper acetonitrile layer to a 15 mL centrifuge tube containing the dispersive solid-phase extraction (d-SPE) sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).

-

Vortex for 30 seconds.

-

Centrifuge at 3000 rpm for 5 minutes.

-

The supernatant is ready for GC-MS analysis. An internal standard may be added at this stage.

GC-MS Instrumentation and Conditions

The analysis is performed on a gas chromatograph coupled to a mass spectrometer. The following conditions have been optimized for the separation and detection of this compound.

Gas Chromatograph (GC) Conditions:

| Parameter | Value |

| Column | HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness[4] |

| Injector | Splitless mode[4] |

| Injector Temperature | 275 °C |

| Injection Volume | 1 µL |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Oven Program | Initial temperature of 80°C for 1 min, ramp at 40°C/min to 180°C, then 5°C/min to 285°C, then 30°C/min to 305°C, hold for 5 min. |

Mass Spectrometer (MS) Conditions:

| Parameter | Value |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temp. | 250 °C |

| Electron Energy | 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Transfer Line Temp. | 280 °C |

Quantitative Data

The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery. The results are summarized in the table below.

| Parameter | Value |

| Retention Time (approx.) | 18.5 min |

| Quantification Ion (m/z) | 163 |